Methyl 4-acetyl-6-chloropyridine-2-carboxylate
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Overview
Description
Methyl 4-acetyl-6-chloropyridine-2-carboxylate is an organic compound belonging to the pyridine family It is characterized by the presence of a methyl ester group at the 2-position, an acetyl group at the 4-position, and a chlorine atom at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetyl-6-chloropyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-chloropyridine-2-carboxylate.
Acetylation: The acetyl group is introduced at the 4-position using acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-acetyl-6-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Nucleophilic Substitution: Products include 6-amino or 6-thio derivatives of the original compound.
Reduction: The major product is Methyl 4-(1-hydroxyethyl)-6-chloropyridine-2-carboxylate.
Oxidation: The major product is 4-acetyl-6-chloropyridine-2-carboxylic acid.
Scientific Research Applications
Methyl 4-acetyl-6-chloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-acetyl-6-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 2-chloropyridine-4-carboxylate
- Methyl 2,6-dichloropyridine-4-carboxylate
Comparison:
- Methyl 6-chloropyridine-2-carboxylate: Lacks the acetyl group, making it less reactive in certain nucleophilic substitution reactions.
- Methyl 2-chloropyridine-4-carboxylate: The chlorine atom is positioned differently, affecting its reactivity and the types of reactions it undergoes.
- Methyl 2,6-dichloropyridine-4-carboxylate: Contains an additional chlorine atom, which can lead to different substitution patterns and reactivity.
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 4-acetyl-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)6-3-7(9(13)14-2)11-8(10)4-6/h3-4H,1-2H3 |
InChI Key |
YGJMSOIVABJRBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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